molecular formula C12H24N2O2 B1288540 tert-Butyl (1-ethylpiperidin-4-yl)carbamate CAS No. 534595-56-7

tert-Butyl (1-ethylpiperidin-4-yl)carbamate

Cat. No.: B1288540
CAS No.: 534595-56-7
M. Wt: 228.33 g/mol
InChI Key: JUOXFFYHDMNFHE-UHFFFAOYSA-N
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Description

tert-Butyl (1-ethylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis as a protecting group for amines. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further connected to a piperidine ring substituted with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-ethylpiperidin-4-yl)carbamate typically involves the reaction of 1-ethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

  • Dissolve 1-ethylpiperidine in an anhydrous solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-ethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.

    Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Nucleophiles such as amines or alcohols.

    Deprotection: Trifluoroacetic acid or other strong acids.

Major Products Formed

    Hydrolysis: 1-ethylpiperidine and carbon dioxide.

    Substitution: Various substituted carbamates.

    Deprotection: 1-ethylpiperidine.

Scientific Research Applications

tert-Butyl (1-ethylpiperidin-4-yl)carbamate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:

    Protecting Group: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Intermediate: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of tert-Butyl (1-ethylpiperidin-4-yl)carbamate primarily involves its role as a protecting group. The carbamate moiety stabilizes the amine group, preventing unwanted reactions during synthetic processes. Upon deprotection, the tert-butyl group is removed, releasing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar structure but lacks the piperidine ring.

    tert-Butyl (4-ethynylphenyl)carbamate: Contains an ethynylphenyl group instead of the piperidine ring.

    tert-Butyl (1-piperidinyl)carbamate: Similar structure but without the ethyl substitution on the piperidine ring.

Uniqueness

tert-Butyl (1-ethylpiperidin-4-yl)carbamate is unique due to the presence of both the tert-butyl carbamate group and the ethyl-substituted piperidine ring. This combination provides specific steric and electronic properties that make it particularly useful as a protecting group in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(1-ethylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-14-8-6-10(7-9-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOXFFYHDMNFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609858
Record name tert-Butyl (1-ethylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534595-56-7
Record name tert-Butyl (1-ethylpiperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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